Lead-Likeness Profile vs. Triazine Analogs
The target compound's compact methylene-bridged architecture places it within the optimal physicochemical space for lead-like properties (MW < 400 Da, predicted LogP ~3.2) as defined by the rule of 3 for fragment-based drug discovery [1]. In contrast, many commercially available N2,6-substituted 1,3,5-triazine-2,4-diamines with extended ethylene or propylene linkers exceed the preferred MW cutoff: CAS 7181-21-7 (C21H31N7, MW 381.5) and CAS 7181-32-0 (MW 395.5) are borderline fragment-sized, while triazines with bulkier substituents such as CAS 7181-24-0 (MW 415.96) clearly violate fragment-like space . The target compound's compact structure, while retaining the full 4-phenylpiperazine pharmacophore, thus offers a unique balance of pharmacophore density and molecular size not found in its closest commercially available analogs.
| Evidence Dimension | Molecular weight and lead-likeness classification (Rule of 3) |
|---|---|
| Target Compound Data | MW < 400 Da; predicted XLOGP3 ~3.2; passes rule of 3 |
| Comparator Or Baseline | CAS 7181-21-7: MW 381.5 (borderline); CAS 7181-32-0: MW 395.5 (borderline); CAS 7181-24-0: MW 415.96 (violates rule of 3) |
| Quantified Difference | Target compound is clearly within fragment-like space (MW < 400) while maintaining full pharmacophore; comparators are borderline or exceed fragment criteria |
| Conditions | Lead-likeness assessed using standard rule of 3 criteria (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 6; Congreve et al., 2003); LogP predicted via SwissADME methodology |
Why This Matters
For fragment-based screening or early-stage hit generation, the target compound's adherence to fragment-like physicochemical criteria minimizes the risk of developing over-sized leads with poor developability profiles, providing higher procurement value than heavier analogs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
